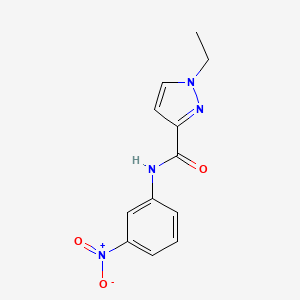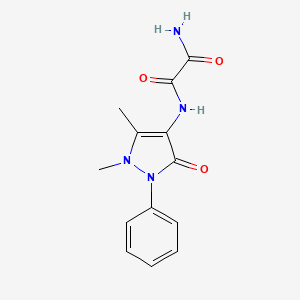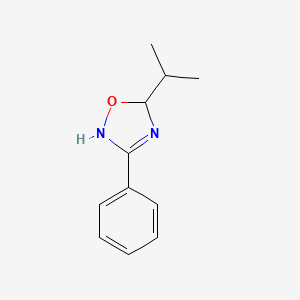![molecular formula C15H10BrClN2O2S B10895945 (2E)-3-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-methylprop-2-enamide](/img/structure/B10895945.png)
(2E)-3-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-METHYL-2-PROPENAMIDE is a complex organic compound characterized by its unique structural components, including bromine, chlorine, sulfur, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-METHYL-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of bromine and chlorine substituents. The cyano group is then added through a nucleophilic substitution reaction. The final step involves the formation of the propenamide moiety under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-METHYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the cyano and halogen groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-METHYL-2-PROPENAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes. It can be used in assays to investigate its effects on various biological targets.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating diseases.
Industry
Industrially, (E)-3-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-METHYL-2-PROPENAMIDE can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of (E)-3-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-METHYL-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Chlorfensulphide: An obsolete acaricide with a similar structural motif.
3-Methoxyphenylboronic acid: Shares some functional groups and reactivity patterns.
Uniqueness
(E)-3-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-METHYL-2-PROPENAMIDE is unique due to its combination of bromine, chlorine, sulfur, and cyano groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H10BrClN2O2S |
|---|---|
Molecular Weight |
397.7 g/mol |
IUPAC Name |
(E)-3-[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]-2-cyano-N-methylprop-2-enamide |
InChI |
InChI=1S/C15H10BrClN2O2S/c1-19-14(20)9(8-18)6-11-7-13(16)15(21-11)22-12-4-2-10(17)3-5-12/h2-7H,1H3,(H,19,20)/b9-6+ |
InChI Key |
FAKPIUZRUBETKT-RMKNXTFCSA-N |
Isomeric SMILES |
CNC(=O)/C(=C/C1=CC(=C(O1)SC2=CC=C(C=C2)Cl)Br)/C#N |
Canonical SMILES |
CNC(=O)C(=CC1=CC(=C(O1)SC2=CC=C(C=C2)Cl)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10895865.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10895869.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10895872.png)
![N-(3-chlorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10895880.png)

![2-(5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B10895896.png)
![(5E)-5-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10895897.png)
![2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10895904.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]piperidine-3-carboxamide](/img/structure/B10895910.png)
![N-(3-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B10895921.png)

![(16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one](/img/structure/B10895936.png)
![(5Z)-2-imino-5-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B10895937.png)
